molecular formula C9H7BBrNO2S B14087846 (3-Bromo-5-(thiazol-4-yl)phenyl)boronic acid

(3-Bromo-5-(thiazol-4-yl)phenyl)boronic acid

Cat. No.: B14087846
M. Wt: 283.94 g/mol
InChI Key: CZZZQGFQNKRPTF-UHFFFAOYSA-N
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Description

(3-Bromo-5-(thiazol-4-yl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C9H7BBrNO2S and a molecular weight of 283.94 g/mol . This compound is characterized by the presence of a bromine atom, a thiazole ring, and a boronic acid group, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-(thiazol-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-(thiazol-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding phenol derivative using oxidizing agents like hydrogen peroxide or sodium periodate.

    Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, palladium catalysts

Major Products Formed

    Oxidation: Phenol derivatives

    Reduction: Dehalogenated compounds

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

(3-Bromo-5-(thiazol-4-yl)phenyl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Bromo-5-(thiazol-4-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. In the context of medicinal chemistry, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The boronic acid group is known to form reversible covalent bonds with serine and threonine residues in enzymes, leading to inhibition .

Comparison with Similar Compounds

(3-Bromo-5-(thiazol-4-yl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as:

The presence of the thiazole ring in this compound imparts unique properties, such as enhanced stability and specific biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H7BBrNO2S

Molecular Weight

283.94 g/mol

IUPAC Name

[3-bromo-5-(1,3-thiazol-4-yl)phenyl]boronic acid

InChI

InChI=1S/C9H7BBrNO2S/c11-8-2-6(9-4-15-5-12-9)1-7(3-8)10(13)14/h1-5,13-14H

InChI Key

CZZZQGFQNKRPTF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C2=CSC=N2)(O)O

Origin of Product

United States

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